1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a modified nucleoside characterized by a methyl-substituted oxolane (tetrahydrofuran) ring linked to a 5-methylpyrimidine-2,4-dione moiety. Its molecular formula is C11H16N2O7 (molecular weight: 288.26 g/mol), with a CAS number 2305415-71-6 . The compound features stereochemical specificity at the 2R,3R,4S,5R positions of the sugar moiety and a methyl group at the 4-position of the oxolane ring, distinguishing it from canonical nucleosides like thymidine.
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-7(15)11(2,18)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7+,9-,11-/m1/s1 |
InChI Key |
JOJPQTZXYKHEDF-YRCORFKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]([C@H](O2)CO)(C)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the oxolan ring followed by the attachment of the pyrimidine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic uses, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Nucleoside Derivatives
Key Findings :
Fluorination at the 5-position of the sugar (e.g., C10H13FN2O6) introduces electronegativity, enhancing binding affinity to viral polymerases . Azido groups (e.g., C9H11N5O6) enable bioorthogonal reactions for targeted drug delivery .
Pyrimidine Ring Variations :
- The 5-methyl group in the target compound and thymidine mimics natural thymine, ensuring compatibility with DNA replication machinery. In contrast, 5-fluoro substitutions (e.g., ’s compound) disrupt base pairing, exhibiting antiviral effects .
Biological Activity: The arabinofuranose derivative (2R,3S,4S,5R stereochemistry) in showed inhibitory activity against cowpox virus, attributed to altered sugar puckering and steric hindrance . Azido-containing analogs (e.g., CAS 1355028-82-8) are primarily used as probes in metabolic labeling rather than direct therapeutics .
Non-Nucleoside Pyrimidine Derivatives
Table 2: Pyrimidine Derivatives with Functional Group Variations
Key Findings :
- Fluorinated dioxolan derivatives (e.g., C12H15FN2O6) exhibit rigid crystal packing via O–H···O and N–H···O bonds, suggesting stability in solid-state formulations .
- Hydroxyethyl groups at C5 (e.g., C6H8N2O3) increase hydrophilicity, advantageous for prodrug design .
- Terpene-thio modifications (e.g., C19H26N2O3S) demonstrate broad-spectrum cytotoxicity, though unrelated to nucleoside mechanisms .
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as 5-methyl-uridine or dihydrouridine, is a modified nucleoside that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₂O₆
- Molecular Weight : 246.22 g/mol
- Density : 1.614 g/cm³ (predicted)
- Solubility :
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
- Storage Temperature : -20°C
- pKa : 12.40 (predicted)
Biological Activity Overview
-
Antiviral Activity :
- Dihydrouridine has been shown to exhibit antiviral properties against various RNA viruses. It acts by inhibiting viral replication and can enhance the stability of RNA molecules, making it a candidate for therapeutic applications in viral infections.
-
Antitumor Effects :
- Recent studies indicate that the compound may possess antitumor activity by modulating cellular pathways involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit the MEK/ERK signaling pathway in certain cancer cell lines, which is critical for tumor growth and metastasis .
-
Modulation of Immune Response :
- The compound may influence immune responses by affecting cytokine production and immune cell activation. This modulation can be beneficial in conditions where immune regulation is necessary, such as autoimmune diseases or during viral infections.
The biological activities of this compound are attributed to several mechanisms:
- RNA Modification : As a modified nucleoside, it can incorporate into RNA molecules, altering their structure and function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide metabolism or viral replication.
- Cell Signaling Pathways : The compound can interact with key signaling pathways that regulate cell growth and differentiation.
Case Studies and Research Findings
Q & A
Q. Q1. What synthetic strategies are effective for achieving stereochemical control in the oxolane ring system of this compound?
Methodological Answer: The stereochemistry of the oxolane ring is critical for biological activity. Key strategies include:
- Protecting group chemistry : Use of acid-labile groups like bis(4-methoxyphenyl)(phenyl)methoxy (DMT) to shield hydroxyl groups during glycosylation (e.g., as in and ).
- Enzymatic resolution : Lipases or kinases to selectively modify specific stereocenters.
- Chiral auxiliaries : Employing chiral catalysts in asymmetric synthesis to control the 2R,3R,4S,5R configuration.
Reference : highlights the use of DMT-protected intermediates to ensure regioselectivity during nucleoside synthesis .
Q. Q2. What analytical techniques are recommended to confirm the stereochemical integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H-H COSY and NOESY to confirm spatial arrangements of substituents.
- X-ray Crystallography : Definitive proof of absolute configuration (e.g., used this for a related pyrrolidine derivative) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., reports exact mass data) .
Q. Q3. How does the presence of the 4-methyl group on the oxolane ring influence the compound’s physicochemical properties?
Methodological Answer: The 4-methyl group increases steric hindrance, affecting:
- Solubility : Reduced polarity compared to non-methylated analogs (see XLogP3 = -0.9 in ) .
- Conformational stability : Restricts ring puckering, as observed in computational models of similar methylated sugars.
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer: Discrepancies may arise from:
- Purity variations : Use HPLC with dual detection (UV and MS) to rule out impurities (e.g., emphasizes purity metrics) .
- Assay conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and temperature.
- Metabolic instability : Perform stability studies under physiological conditions (e.g., notes storage at 2–8°C under inert atmosphere) .
Q. Q5. What experimental designs are optimal for studying the compound’s interaction with target enzymes (e.g., nucleoside kinases)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Kinetic assays : Monitor phosphorylation rates using P-radiolabeled ATP (see for analogous nucleotide diphosphate studies) .
- Molecular Dynamics Simulations : Predict binding modes using force fields parameterized for modified sugars.
Q. Q6. How can substituent modifications (e.g., 5-methyl vs. 5-trifluoromethyl) be systematically evaluated for structure-activity relationships (SAR)?
Methodological Answer:
- Parallel synthesis : Generate a library of analogs with controlled substitutions (e.g., describes a trifluoromethyl variant) .
- Electronic effects : Use DFT calculations to compare charge distribution (e.g., ’s fluoro-substituted pyrimidine data) .
- Biological profiling : Test against panels of enzymes or cell lines to correlate substituents with potency.
Stability and Reactivity
Q. Q7. What methodologies are used to assess the hydrolytic stability of the glycosidic bond in aqueous solutions?
Methodological Answer:
- pH-rate profiling : Monitor degradation via HPLC at varying pH (1–13) and temperatures (25–60°C).
- Isotope labeling : Use O-labeled water to track hydrolysis mechanisms.
- Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under storage conditions (e.g., ’s recommended 2–8°C storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
